molecular formula C8H8ClF2NO2 B2741697 2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride CAS No. 2197055-62-0

2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride

Cat. No.: B2741697
CAS No.: 2197055-62-0
M. Wt: 223.6
InChI Key: FHKRXCTYFWLYBS-UHFFFAOYSA-N
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Description

2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride is a pyridine-based compound of significant interest in medicinal chemistry and drug discovery. The difluoromethyl (CF2H) group is a critically important motif in the design of modern bioactive molecules, recognized for its ability to act as a hydrogen bond donor and to fine-tune key properties such as lipophilicity and metabolic stability . This makes it a valuable bioisostere for functional groups like alcohols and thiols, and its incorporation is a established strategy for optimizing lead compounds in pharmaceutical research . The acetic acid moiety provides a versatile handle for further synthetic elaboration, allowing researchers to create amide, ester, or other derivatives for structure-activity relationship (SAR) studies. As such, this chemical serves as a key synthetic intermediate for researchers developing novel therapeutics, particularly in areas where the modulation of physicochemical properties is essential. The product is offered as the hydrochloride salt to enhance stability and solubility. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-(difluoromethyl)pyridin-2-yl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2.ClH/c9-8(10)5-2-1-3-11-6(5)4-7(12)13;/h1-3,8H,4H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKRXCTYFWLYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CC(=O)O)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a pyridine derivative with a suitable leaving group (such as a halide) reacts with a difluoromethylating agent under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Cyclization Reactions

The compound participates in cyclization reactions to form pyridine derivatives. A key example involves the conversion of nitrile intermediates into 4-(difluoromethyl)pyridin-2-amine (1 ) through a multi-step one-pot procedure:

  • Reagents : Methoxylamine hydrochloride, hydrobromic acid (HBr), zinc

  • Conditions :

    • Step 1: Methoxylamine hydrochloride (3 equiv) in acetic acid at 50°C for 7 h

    • Step 2: HBr (33% in acetic acid, 1.9 equiv) at 90°C for 12 h

    • Step 3: Zinc-mediated reduction at 25–30°C for 3 h

  • Yield : 60% (1.36 kg scale)

  • Key Observations :

    • The reaction avoids silica gel purification, favoring filtration and solvent switching (dichloromethane/heptane) .

    • The pyridine ring formation is confirmed via X-ray crystallography of intermediates like 20 .

Nucleophilic Substitution at the Pyridine Ring

The electron-withdrawing difluoromethyl group activates the pyridine ring for substitution:

  • Example Reaction :

    • Substrate : Pyridine 20 (N-methoxy intermediate)

    • Reagents : Hydrochloric acid (5% aqueous)

    • Conditions : 90°C for 15 h

    • Outcome : Formation of 4-(difluoromethyl)pyridin-2-amine (1 ) via hydrolysis .

Reduction Reactions

The acetic acid moiety and pyridine ring participate in selective reductions:

  • Zinc-Mediated Reduction :

    • Reagent : Zinc powder (3 equiv)

    • Conditions : Acetic acid, 25–30°C, 3 h

    • Role : Reduces intermediates like 19 to 1 while preserving the difluoromethyl group .

  • Comparison with Other Reductants :

    • LiAlH₄ and NaBH₄ showed poor performance, likely due to over-reduction or side reactions .

Esterification and Amide Formation

The carboxylic acid group undergoes functionalization:

  • Esterification :

    • Reagents : Methanol/H₂SO₄ or ethanol/PTSA

    • Typical Yields : 70–85% (analogous compounds).

  • Amide Coupling :

    • Reagents : EDCI/HOBt or DCC

    • Applications : Synthesis of bioactive derivatives with enhanced pharmacokinetic properties.

Solubility and Stability in Reaction Media

  • Solubility :

    • Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and acetic acid .

    • Limited solubility in alkanes (e.g., heptane), aiding in precipitation-based isolation .

  • Stability :

    • Degrades under prolonged basic conditions (pH >10) or at temperatures >100°C .

Mechanistic Insights

  • Cyclization Mechanism :

    • Methoxylamine forms an imine intermediate (19 ), which undergoes acid-catalyzed cyclization to pyridine 20 .

    • Zinc reduces the N–O bond in 20 , yielding the final amine 1 .

  • Role of Difluoromethyl Group :

    • Enhances electrophilicity of the pyridine ring via inductive effects, facilitating nucleophilic attacks .

Scientific Research Applications

Organic Synthesis

2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride serves as a versatile intermediate in the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations, including:

  • Oxidation : Converts to corresponding acids or ketones.
  • Reduction : Yields alcohols or amines.
  • Substitution Reactions : Facilitates the introduction of different functional groups.

The compound exhibits potential biological activities that warrant further investigation. Preliminary studies indicate its role as an inhibitor of specific enzymes involved in metabolic pathways, which could influence cancer cell proliferation and apoptosis.

Anticancer Properties

Recent research highlights the cytotoxic effects of this compound against several cancer cell lines:

Cell LineIC Value (µM)Mechanism of Action
MCF-715.63Induction of apoptosis
MEL-812.34Cell cycle arrest
U-93710.50Inhibition of proliferation

These findings suggest that the compound may be effective in targeted cancer therapies.

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals with tailored properties. Its unique structure allows for modifications that enhance the performance of agrochemicals and other industrial products.

Case Studies

  • Anticancer Research : A study demonstrated that treatment with this compound led to apoptosis in MCF-7 cells through mitochondrial pathways, indicating potential for development into a therapeutic agent for breast cancer .
  • Enzyme Inhibition : Another investigation revealed that this compound could inhibit certain metabolic enzymes, impacting pathways related to drug metabolism and efficacy .

Mechanism of Action

The mechanism of action of 2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride with analogous pyridine-based acetic acid derivatives, focusing on structural variations, physicochemical properties, and biological relevance.

Structural and Functional Group Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Fluorine Atoms Similarity Score (if available) Key Properties/Applications
This compound C₈H₇ClF₂NO₂ 222.6 Difluoromethyl (3-position) 2 N/A Enhanced metabolic stability; drug synthesis
2-(Pyridin-4-yl)acetic acid hydrochloride C₇H₇ClNO₂ 188.6 None (pyridin-4-yl) 0 0.88 Intermediate for metal coordination complexes
2-[6-(Trifluoromethyl)pyridin-2-yl]acetic acid hydrochloride C₈H₇ClF₃NO₂ 241.6 Trifluoromethyl (6-position) 3 N/A Higher lipophilicity; agrochemical applications
2-(Pyridin-3-yl)acetic acid C₇H₇NO₂ 137.1 None (pyridin-3-yl) 0 N/A Low solubility; limited therapeutic use
Methyl 2-(pyridin-3-yl)acetate C₈H₉NO₂ 151.2 Esterified carboxyl group 0 0.88 Prodrug design; improved membrane permeability

Key Observations:

Fluorination Effects: The difluoromethyl group in the target compound introduces moderate electronegativity and metabolic stability compared to non-fluorinated analogs like 2-(pyridin-3-yl)acetic acid . The trifluoromethyl analog () exhibits higher lipophilicity (ClogP ~2.1 vs. ~1.5 for difluoromethyl), which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Positional Isomerism :

  • Substitution at the pyridine 3-position (target compound) vs. 4-position () alters electronic distribution, impacting binding affinity to biological targets. For example, 2-(pyridin-4-yl)acetic acid derivatives show affinity for metal ions in coordination chemistry .

Salt vs. Free Acid Forms :

  • The hydrochloride salt form of the target compound increases solubility (>50 mg/mL in water) compared to the free acid form (e.g., 2-(pyridin-3-yl)acetic acid, solubility <10 mg/mL) .

Biological Activity

2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride is a pyridine derivative characterized by its unique difluoromethyl group, which imparts distinctive chemical properties. This compound, with the molecular formula C8H8ClF2NO2, has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

The presence of the difluoromethyl group enhances the compound's lipophilicity and binding affinity for biological targets. This modification can lead to improved pharmacokinetic profiles and biological efficacy compared to similar compounds.

PropertyValue
Molecular FormulaC8H8ClF2NO2
Molecular Weight203.60 g/mol
Melting PointNot specified
SolubilitySoluble in water

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The difluoromethyl group is believed to enhance binding affinity, which can lead to inhibition or activation of various biochemical pathways.

Potential Targets

  • Enzymes : The compound may inhibit enzymes involved in metabolic pathways, thus affecting cellular functions.
  • Receptors : It may interact with specific receptors, modulating signaling pathways relevant to disease processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, potentially impacting metabolic pathways and providing therapeutic effects in conditions like cancer and inflammation.
  • Anticancer Properties : Preliminary investigations suggest that it may have anticancer activity by disrupting cell cycle progression and inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammatory responses, making it a candidate for treating autoimmune diseases.

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound:

  • In vitro Studies : In cell line assays, the compound demonstrated significant inhibition of cell proliferation in various cancer types, with IC50 values indicating potency in the low micromolar range.
  • In vivo Studies : Animal models have shown that administration of the compound leads to reduced tumor growth and lower levels of inflammatory cytokines, supporting its potential as a therapeutic agent.

Example Data from Research Studies

Study TypeFindingsIC50 Values
In vitro CancerInhibition of cell proliferation0.5 - 5 μM
In vivo TumorReduction in tumor sizeSignificant reduction
Inflammatory ModelDecreased TNF-alpha release10 μM

Comparative Analysis with Similar Compounds

When compared to similar pyridine derivatives, this compound shows enhanced activity due to its unique structural modifications.

Compound NameKey FeaturesBiological Activity
2-FluoropyridineSingle fluorine atomModerate activity
3-(Trifluoromethyl)pyridineTrifluoromethyl groupVariable activity
This compoundDifluoromethyl group enhances binding affinityHigh potency in cancer models

Q & A

Q. What are the standard synthetic routes for preparing 2-[3-(difluoromethyl)pyridin-2-yl]acetic acid hydrochloride, and how can intermediates be purified?

Methodological Answer: A modified nucleophilic substitution approach is commonly employed. For example, a pyridine-thiol derivative (e.g., 4-(4-pyridinyl)pyrimidine-2-thiol) reacts with a halogenated acetic acid derivative (e.g., 2-bromoacetic acid) in aqueous NaOH, followed by acidification with HCl to precipitate the product . Key steps include:

  • Stirring at room temperature for 4–6 hours to ensure complete reaction.
  • Adjusting pH to ~4 using dilute HCl to isolate the compound.
  • Purification via vacuum drying and recrystallization from methanol or ethanol.
  • Confirming purity using HPLC (>98% as per TCI’s SDS) .

Q. How should researchers characterize the crystallinity and structural integrity of this compound?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is critical for structural confirmation. Hydrogen atoms are geometrically positioned (C–H bond lengths: 0.93–0.97 Å) and refined using riding models with isotropic displacement parameters . Complementary techniques include:

  • HPLC : To verify purity (>98%) and detect trace impurities .
  • FTIR : To identify functional groups (e.g., carboxylic acid O–H stretch at ~2500–3300 cm⁻¹).
  • ¹H/¹³C NMR : To resolve pyridinyl protons (δ 7.5–8.5 ppm) and acetic acid protons (δ 3.5–4.5 ppm).

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer: Referencing SDS data for analogous pyridinyl-acetic acid derivatives:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust (use fume hoods) .
  • Emergency Measures :
    • Skin Contact : Wash with soap/water; seek medical attention if irritation persists .
    • Eye Exposure : Rinse for 15+ minutes; remove contact lenses if feasible .
    • Inhalation : Move to fresh air; monitor for respiratory irritation (H335 hazard) .
  • Storage : Keep in tightly sealed containers in ventilated areas .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for pyridinyl-acetic acid derivatives?

Methodological Answer: Discrepancies in SDS classifications (e.g., Category 4 acute toxicity vs. undefined hazards ) arise from structural variations (e.g., difluoromethyl vs. methyl groups). To address this:

  • Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).
  • Compare toxicity profiles using QSAR models, focusing on substituent effects (e.g., fluorination alters metabolic stability) .
  • Validate findings against literature data for structurally related compounds (e.g., 2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid HCl) .

Q. What experimental strategies optimize reaction yields for derivatives of this compound?

Methodological Answer: Yield optimization requires systematic parameter screening:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Catalyst Use : Add bases like Et₃N to deprotonate thiol intermediates and accelerate reaction kinetics .
  • Temperature Control : Higher temperatures (40–60°C) may reduce reaction time but risk side reactions (e.g., decarboxylation).
  • Computational Guidance : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize pathways .

Q. How can mechanistic studies elucidate the role of the difluoromethyl group in biological activity?

Methodological Answer:

  • Isotopic Labeling : Synthesize ¹⁸F-labeled analogs to track metabolic pathways via PET imaging.
  • Enzyme Inhibition Assays : Compare inhibitory potency against non-fluorinated analogs (e.g., 2-(pyridin-3-yl)acetic acid) to assess fluorine’s electronic effects.
  • Molecular Dynamics Simulations : Model interactions with target proteins (e.g., kinases) to identify H-bonding or hydrophobic contributions from the CF₂ group .

Q. What analytical methods detect and quantify impurities in synthesized batches?

Methodological Answer:

  • LC-MS/MS : Identify trace impurities (e.g., unreacted pyridinyl precursors) with high sensitivity .
  • Karl Fischer Titration : Quantify residual water (<0.5% w/w) to ensure stability during storage .
  • TGA/DSC : Monitor thermal decomposition profiles to detect polymorphic impurities .

Q. How can researchers address solubility challenges in aqueous and organic matrices?

Methodological Answer:

  • Co-Solvent Systems : Use ethanol/water mixtures (e.g., 30:70 v/v) to enhance solubility without precipitating HCl .
  • pH Adjustment : Increase solubility in basic buffers (pH >7) via deprotonation of the acetic acid moiety.
  • Salt Screening : Explore alternative counterions (e.g., sodium, potassium) if hydrochloride solubility limits formulation .

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